2-(2-Methoxyphenyl)quinoline-4-carboxamide
Overview
Description
2-(2-Methoxyphenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline intermediate with an appropriate amine or amide reagent under suitable conditions, such as using carbodiimide coupling agents or direct amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, leading to the modulation of their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, ultimately leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)piperazine: A compound with similar structural features but different biological activities.
4-quinolinecarboxamide: Lacks the methoxyphenyl group, leading to differences in chemical reactivity and biological activity.
2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different functional groups and applications.
Uniqueness
2-(2-Methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with a methoxyphenyl group and a carboxamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-3-7-12(16)15-10-13(17(18)20)11-6-2-4-8-14(11)19-15/h2-10H,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWWJWJOKJQGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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